2-oxo-4-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate
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Overview
Description
2-OXO-4-PROPYL-2H-CHROMEN-7-YL 3-{[(BENZYLOXY)CARBONYL]AMINO}PROPANOATE is a synthetic organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-4-PROPYL-2H-CHROMEN-7-YL 3-{[(BENZYLOXY)CARBONYL]AMINO}PROPANOATE typically involves multi-step organic reactions. One common method includes the condensation of 4-propyl-2H-chromen-2-one with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 3-aminopropanoic acid under similar conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-OXO-4-PROPYL-2H-CHROMEN-7-YL 3-{[(BENZYLOXY)CARBONYL]AMINO}PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-OXO-4-PROPYL-2H-CHROMEN-7-YL 3-{[(BENZYLOXY)CARBONYL]AMINO}PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of 2-OXO-4-PROPYL-2H-CHROMEN-7-YL 3-{[(BENZYLOXY)CARBONYL]AMINO}PROPANOATE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE
- 6-(2,3-DIBROMOPROPYL)-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PROPANOATE
- 2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-(4-CHLOROPHENYL)PROPANOATE
Uniqueness
Compared to similar compounds, 2-OXO-4-PROPYL-2H-CHROMEN-7-YL 3-{[(BENZYLOXY)CARBONYL]AMINO}PROPANOATE is unique due to its specific propyl group at the 4-position of the chromene ring. This structural feature may contribute to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C23H23NO6 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(2-oxo-4-propylchromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C23H23NO6/c1-2-6-17-13-22(26)30-20-14-18(9-10-19(17)20)29-21(25)11-12-24-23(27)28-15-16-7-4-3-5-8-16/h3-5,7-10,13-14H,2,6,11-12,15H2,1H3,(H,24,27) |
InChI Key |
OBUCPHSHCQJGSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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